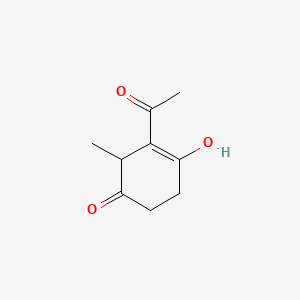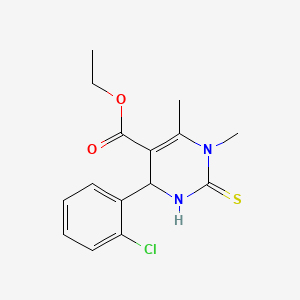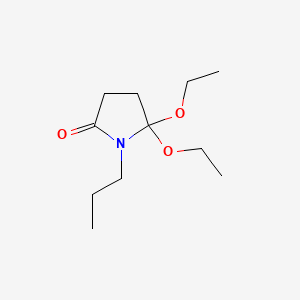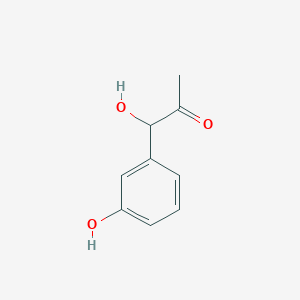![molecular formula C14H19N5S B13836242 4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that incorporates piperidine, pyridine, and triazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Construction of the Triazole Ring: The triazole ring can be formed via cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
化学反应分析
Types of Reactions
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an anticancer, antimicrobial, or antiviral agent.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving piperidine, pyridine, and triazole moieties.
Materials Science: The compound’s unique properties may be exploited in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyridine Derivatives: Pyridine-based compounds, such as nicotinamide and isoniazid, have applications in medicinal chemistry.
Triazole Derivatives: Triazole-containing compounds, like fluconazole and voriconazole, are well-known antifungal agents.
Uniqueness
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of piperidine, pyridine, and triazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential for novel therapeutic agents .
属性
分子式 |
C14H19N5S |
|---|---|
分子量 |
289.40 g/mol |
IUPAC 名称 |
4-(2-piperidin-1-ylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N5S/c20-14-17-16-13(12-4-6-15-7-5-12)19(14)11-10-18-8-2-1-3-9-18/h4-7H,1-3,8-11H2,(H,17,20) |
InChI 键 |
UPGIYJYXESJFRT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCN2C(=NNC2=S)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


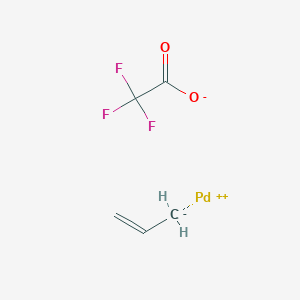
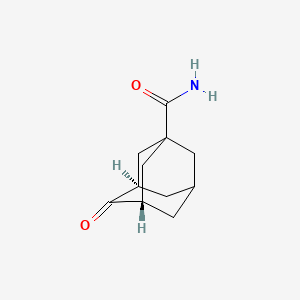

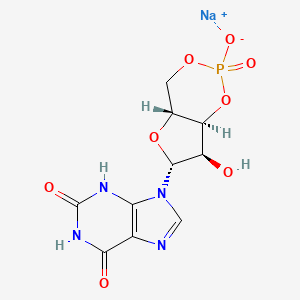
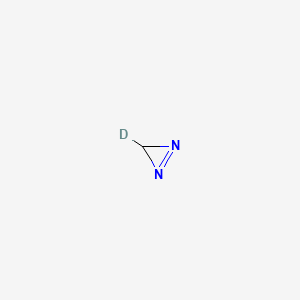
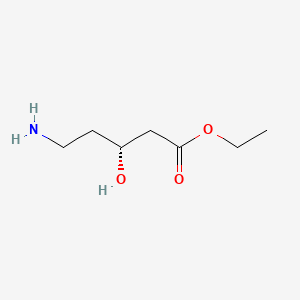

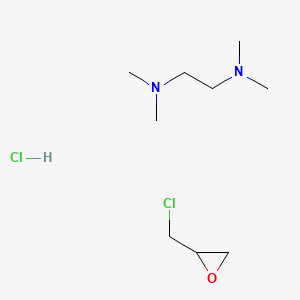
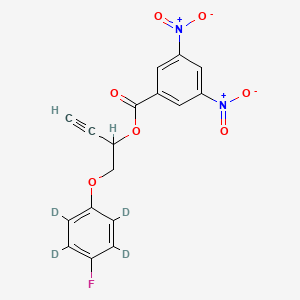
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
